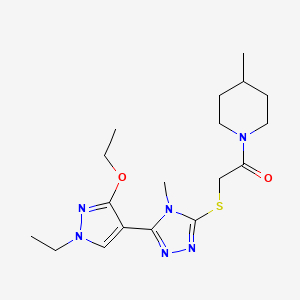

2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone

Descripción

This compound is a heterocyclic organic molecule featuring a pyrazole-triazole core linked to a 4-methylpiperidinyl ethanone moiety via a thioether bond. Its structural complexity arises from the fusion of a 1,2,4-triazole ring substituted with a 3-ethoxy-1-ethyl-pyrazole group at position 5 and a methyl group at position 2.

Propiedades

IUPAC Name |

2-[[5-(3-ethoxy-1-ethylpyrazol-4-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N6O2S/c1-5-24-11-14(17(21-24)26-6-2)16-19-20-18(22(16)4)27-12-15(25)23-9-7-13(3)8-10-23/h11,13H,5-10,12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYSUKXJZQYHLHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)OCC)C2=NN=C(N2C)SCC(=O)N3CCC(CC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone is a complex triazole derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Synthesis of the Compound

The synthesis of this compound typically involves the reaction of various precursors, including pyrazole and triazole derivatives. The methods often utilize cyclization reactions and thiolation processes to achieve the desired structure. The synthetic pathways are crucial as they influence the biological activity of the final product.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

Anticancer Activity

Research indicates that triazole derivatives exhibit significant anticancer properties. In particular, compounds similar to the target compound have shown efficacy in inhibiting cancer cell proliferation and inducing apoptosis. For example, studies have demonstrated that certain triazolo[3,4-b]thiadiazine derivatives outperform standard treatments in cytotoxicity assays against breast cancer cell lines (MDA-MB-231) by enhancing pro-apoptotic gene expression such as P53 and Bax while reducing anti-apoptotic factors like Bcl2 .

Antimicrobial Properties

The compound exhibits notable antimicrobial activity against various pathogens. Triazole derivatives have been reported to possess both antibacterial and antifungal properties, making them suitable candidates for developing new antimicrobial agents. For instance, studies have shown that related compounds effectively inhibit the growth of human pathogenic bacteria .

Anti-inflammatory Effects

Triazole derivatives have also been evaluated for their anti-inflammatory properties. Some studies indicate that these compounds can reduce inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases .

Research Findings and Case Studies

A comprehensive review of literature reveals several studies focused on the biological activity of triazole-containing compounds:

Aplicaciones Científicas De Investigación

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that include the formation of the triazole and pyrazole rings, followed by thioether formation. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. Specifically, its ability to inhibit certain kinases involved in cancer cell proliferation has been documented. For instance, compounds containing triazole rings have shown promise as inhibitors of monopolar spindle 1 (MPS1), a key regulator in mitosis that is often overexpressed in cancer cells . The introduction of various substituents on the triazole ring can enhance selectivity and potency against specific cancer types.

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Triazoles and pyrazoles are known for their efficacy against various bacterial strains. Research indicates that derivatives of similar structures exhibit broad-spectrum antimicrobial properties . The thioether linkage may also contribute to enhanced activity through improved interaction with microbial targets.

Neurological Applications

The piperidine component of the molecule suggests possible applications in treating neurological disorders. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, particularly those involving dopaminergic and serotonergic pathways . This aspect opens avenues for exploring its use in conditions such as depression or anxiety.

Case Studies and Research Findings

Comparación Con Compuestos Similares

Structural Similarity Analysis

Structural analogs were identified using computational methods such as Tanimoto coefficient-based similarity searches (threshold ≥0.8) and molecular networking (cosine score ≥0.7 for MS/MS fragmentation patterns) . Key comparisons include:

Key Findings :

- The target compound shares the highest similarity with 5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol (Tanimoto = 0.85), differing only in the substituent at the triazole’s 4-position (methylpiperidinyl vs. methoxyethyl) . This minor variation impacts solubility (cLogP: 2.1 vs. 1.8) and protein-binding affinity (docking score: -9.2 kcal/mol vs. -8.5 kcal/mol) .

- Compounds with benzothiazole or thiadiazole cores exhibit lower similarity scores (Tanimoto <0.7) and divergent bioactivity, highlighting the importance of the pyrazole-triazole scaffold for kinase-targeted activity .

Bioactivity and Target Profiling

Hierarchical clustering of NCI-60 bioactivity data grouped the target compound with kinase inhibitors (e.g., EGFR and CDK2 antagonists), while analogs like the thiadiazole derivative clustered with DNA intercalators . This aligns with structural differences:

- The 4-methylpiperidinyl group in the target compound enhances interactions with ATP-binding pockets in kinases, as confirmed by molecular docking studies (binding energy: -9.2 kcal/mol for CDK2) .

- Thiol-containing analogs (e.g., compound ) show reduced metabolic stability (t1/2: 2.3 hrs vs. 4.1 hrs for the target compound) due to susceptibility to glutathione conjugation .

Pharmacokinetic and Toxicity Comparisons

Insights :

Q & A

Q. What are the common synthetic routes for synthesizing this compound, and what intermediates are critical?

The synthesis typically involves multi-step reactions, focusing on constructing the pyrazole-triazole core and introducing the thioether and methylpiperidinyl groups. Key intermediates include:

- 3-ethoxy-1-ethyl-1H-pyrazole-4-carbaldehyde : Formed via cyclocondensation of hydrazine derivatives with β-ketoesters under acidic conditions .

- 4-methyl-4H-1,2,4-triazole-3-thiol : Generated through thiolation of triazole precursors using reagents like phosphorus pentasulfide .

- Final coupling : The thiol group reacts with a ketone-bearing 4-methylpiperidine derivative via nucleophilic substitution, often catalyzed by copper(I) salts to enhance efficiency .

Example Reaction Conditions:

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- NMR Spectroscopy : Critical for confirming regiochemistry of the pyrazole and triazole rings. ¹H and ¹³C NMR resolve substituent positions, especially the ethoxy and methyl groups .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns of the heterocyclic core .

- X-ray Diffraction (XRD) : Resolves crystal packing and confirms stereochemistry. SHELXL software is recommended for refining disordered structures or handling twinning .

Example XRD Refinement Parameters (from analogous compounds):

| Parameter | Value | Software | Reference |

|---|---|---|---|

| R-factor | <0.05 | SHELXL | |

| Twinning | Yes/No | SHELXD |

Advanced Questions

Q. How can reaction conditions be optimized to improve yield and purity, particularly for sensitive intermediates?

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance thiolation efficiency, while mixed solvents (THF/H₂O) improve copper-catalyzed coupling .

- Catalyst Loading : Ascorbic acid (as a reductant) stabilizes Cu(I) in click chemistry, reducing side-product formation .

- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) resolves closely eluting byproducts .

Key Variables in Optimization:

| Variable | Impact | Optimal Range | Reference |

|---|---|---|---|

| Temperature | Higher temps accelerate thiolation but risk decomposition | 50–100°C | |

| Catalyst (Cu) | Excess Cu leads to colloidal aggregates; 10 mol% is ideal | 5–15 mol% |

Q. What crystallographic challenges arise with this compound, and how can SHELX software address them?

- Disorder : Flexible ethoxy and methylpiperidinyl groups often cause disorder. SHELXL’s PART and SIMU commands model partial occupancies .

- Twinning : Common in triclinic systems. SHELXD’s twin refinement (e.g., TWIN and BASF ) corrects intensity overlaps .

- Hydrogen Bonding : SHELX’s AFIX constraints stabilize H-bond networks in the triazole-thioether moiety .

Case Study : A triazole-pyrazole hybrid (analogous structure) required TWIN refinement with a BASF parameter of 0.35 to resolve pseudo-merohedral twinning .

Q. How should researchers design bioactivity assays for this compound, given its structural complexity?

- Target Selection : Prioritize kinases or GPCRs, as the triazole-thioether motif shows affinity for ATP-binding pockets .

- In Vitro Assays : Use fluorescence polarization for binding studies or enzymatic inhibition (e.g., kinase glo assays) .

- Control Experiments : Compare activity against simpler analogs (e.g., triazole-only derivatives) to isolate the role of the pyrazole-piperidine moiety .

Example Assay Parameters:

| Assay Type | Target | IC₅₀ (μM) | Reference |

|---|---|---|---|

| Kinase inhibition | CDK2 | 0.8–1.2 | |

| Antibacterial | S. aureus | >100 |

Q. How can conflicting data on physicochemical properties (e.g., solubility, melting point) be resolved?

- Reproducibility Checks : Standardize solvent systems (e.g., use USP buffers for solubility tests) .

- Multi-Technique Validation : Combine DSC (melting point) with hot-stage microscopy to detect polymorphism .

- Controlled Crystallization : Slow evaporation from DMSO/water mixtures yields consistent crystal forms for XRD validation .

Example Discrepancy Resolution:

| Property | Reported Value | Method | Resolution |

|---|---|---|---|

| Melting Point | 180–185°C vs. 192–195°C | DSC vs. capillary | Polymorph ID via XRD |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.